2-(3,4-Difluorophenyl)butanoic acid 2-(3,4-Difluorophenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20407252
InChI: InChI=1S/C10H10F2O2/c1-2-7(10(13)14)6-3-4-8(11)9(12)5-6/h3-5,7H,2H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H10F2O2
Molecular Weight: 200.18 g/mol

2-(3,4-Difluorophenyl)butanoic acid

CAS No.:

Cat. No.: VC20407252

Molecular Formula: C10H10F2O2

Molecular Weight: 200.18 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Difluorophenyl)butanoic acid -

Specification

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
IUPAC Name 2-(3,4-difluorophenyl)butanoic acid
Standard InChI InChI=1S/C10H10F2O2/c1-2-7(10(13)14)6-3-4-8(11)9(12)5-6/h3-5,7H,2H2,1H3,(H,13,14)
Standard InChI Key WEIRABQBCOIHLA-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC(=C(C=C1)F)F)C(=O)O

Introduction

2-(3,4-Difluorophenyl)butanoic acid is an organic compound characterized by a butanoic acid backbone with a 3,4-difluorophenyl group attached to the second carbon. This compound belongs to the category of carboxylic acids and is particularly noted for its potential applications in medicinal chemistry and organic synthesis. The presence of fluorine atoms in the phenyl ring enhances its lipophilicity and biological activity, making it a subject of interest for pharmaceutical research.

Synthesis Methods

The synthesis of 2-(3,4-Difluorophenyl)butanoic acid can be achieved through several methods, with the most common being the Suzuki-Miyaura coupling reaction. This method involves the reaction of 3,4-difluorophenylboronic acid with butanoic acid derivatives under palladium catalysis. The reaction conditions typically involve moderate temperatures (around 80-100 °C) and can be optimized for yield and purity.

Synthesis MethodDescription
Suzuki-Miyaura CouplingReaction of 3,4-difluorophenylboronic acid with butanoic acid derivatives under palladium catalysis
Reaction ConditionsModerate temperatures (around 80-100 °C)

Biological Activity and Applications

2-(3,4-Difluorophenyl)butanoic acid exhibits significant biological activity, primarily studied for its potential role as a modulator in neurotransmitter systems. It has been shown to affect pathways associated with mood regulation and cognitive function. The presence of the difluorophenyl group may enhance its interaction with specific receptors, potentially impacting pharmacological profiles.

Application AreaDescription
Medicinal ChemistryPotential modulator in neurotransmitter systems
Pharmaceutical ResearchUsed as an intermediate in drug synthesis

Interaction studies have shown that 2-(3,4-Difluorophenyl)butanoic acid may modulate neurotransmitter systems such as serotonin and dopamine pathways. These interactions are crucial for understanding its pharmacological profile and therapeutic potential. Further research is needed to elucidate the precise mechanisms of action and potential side effects associated with its use.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(3,4-Difluorophenyl)butanoic acid, including (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid and (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid. These compounds contain an amino group, which affects their biological activity. The unique presence of the difluorophenyl group in 2-(3,4-Difluorophenyl)butanoic acid may provide specific advantages over these similar compounds in targeted therapeutic applications.

Compound NameKey Differences
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acidContains an amino group; affects biological activity
(R)-3-Amino-4-(3,4-difluorophenyl)butanoic acidEnantiomer of the (S)-isomer; differing biological activities

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